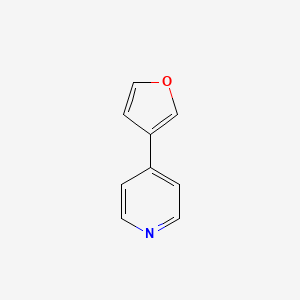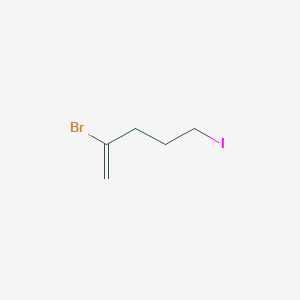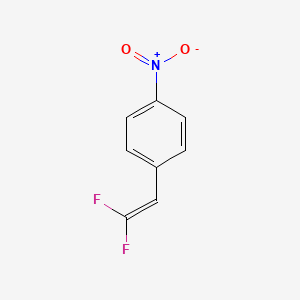
4-(furan-3-yl)pyridine
Übersicht
Beschreibung
4-(Furan-3-yl)pyridine is an important organic compound that has a wide range of applications in the chemical and pharmaceutical industries. It is a heterocyclic aromatic compound, which is a type of cyclic compound that contains two or more different elements in its ring structure. 4-(Furan-3-yl)pyridine is a cyclic compound that contains a pyridine ring, a five-membered aromatic ring, and a furan ring, a six-membered aromatic ring. It is a highly versatile compound and has been used in a variety of applications, including synthesis and drug development.
Wissenschaftliche Forschungsanwendungen
Electrosynthesis and Optoelectronics
4-(furan-3-yl)pyridine derivatives have been used in the design and synthesis of novel monomers and polymers for electrosynthesis and optoelectronic applications. The study conducted by Liu et al. (2016) on furan and pyridinechalcogenodiazole-based π-conjugated systems highlighted the synthesis of monomers using a donor-acceptor approach, leading to the development of polymers with significant optoelectronic properties and electrochromic performance. This research demonstrates the potential of 4-(furan-3-yl)pyridine in developing materials with lower oxidation potentials and significant electroactivity, beneficial for applications in optoelectronics and material science (Liu et al., 2016).
Synthesis of Pyridine Derivatives
4-(furan-3-yl)pyridine has been utilized in the synthesis of various heteroaromatic compounds. The work by Razus et al. (2011) involves the synthesis of pyranylium perchlorates and their subsequent transformation into pyridine and pyridinium salts. These compounds have been explored for complexation with metal cations, demonstrating the versatility of 4-(furan-3-yl)pyridine in synthesizing novel compounds with potential applications in catalysis and material chemistry (Razus et al., 2011).
Anticancer Research
In the field of anticancer research, 4-(furan-3-yl)pyridine derivatives have shown potential. A study by Jeon et al. (2017) introduced a novel 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one derivative with significant DNA intercalative human topoisomerase IIα catalytic inhibition, showcasing stronger activity and lower DNA toxicity than conventional drugs. This highlights the application of 4-(furan-3-yl)pyridine in developing new anticancer agents with caspase 3-independent activity (Jeon et al., 2017).
Eigenschaften
IUPAC Name |
4-(furan-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAOCHMKNGTVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20903069 | |
| Record name | NoName_3657 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20903069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-3-yl)pyridine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate](/img/structure/B6599248.png)
![4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B6599262.png)

![3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6599282.png)
![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one](/img/structure/B6599289.png)


![phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate](/img/structure/B6599314.png)
![1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine](/img/structure/B6599325.png)
![3-[(Phenylsulfonyl)methyl]pyridine](/img/structure/B6599339.png)



